N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1058231-32-5
VCID: VC11920623
InChI: InChI=1S/C22H26N2O2/c1-15-6-5-7-16(12-15)13-20(25)23-18-9-8-17-10-11-24(19(17)14-18)21(26)22(2,3)4/h5-9,12,14H,10-11,13H2,1-4H3,(H,23,25)
SMILES: CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2
Molecular Formula: C22H26N2O2
Molecular Weight: 350.5 g/mol

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide

CAS No.: 1058231-32-5

Cat. No.: VC11920623

Molecular Formula: C22H26N2O2

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide - 1058231-32-5

Specification

CAS No. 1058231-32-5
Molecular Formula C22H26N2O2
Molecular Weight 350.5 g/mol
IUPAC Name N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C22H26N2O2/c1-15-6-5-7-16(12-15)13-20(25)23-18-9-8-17-10-11-24(19(17)14-18)21(26)22(2,3)4/h5-9,12,14H,10-11,13H2,1-4H3,(H,23,25)
Standard InChI Key WTASGMXSUSQIDW-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2
Canonical SMILES CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • 2,3-Dihydroindole core: A bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing ring, partially saturated at the 2,3-position .

  • Pivaloyl group (2,2-dimethylpropanoyl): Attached to the indole nitrogen, this bulky tertiary acyl group enhances steric hindrance, potentially influencing receptor binding and metabolic resistance.

  • 3-Methylphenyl acetamide side chain: A lipophilic substituent linked via an acetamide bridge, which may contribute to membrane permeability and target engagement .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₂₂H₂₆N₂O₂
Molecular Weight350.5 g/mol
IUPAC NameN-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(3-methylphenyl)acetamide
Canonical SMILESCC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=CC(=C3)C

Spectral Characterization

  • IR Spectroscopy: Peaks at ~1670 cm⁻¹ (C=O stretch of acetamide), ~1650 cm⁻¹ (pivaloyl carbonyl), and ~3300 cm⁻¹ (N-H stretch) .

  • ¹H NMR (DMSO-d₆): Signals at δ 1.25 ppm (s, 9H, pivaloyl methyl groups), δ 2.35 ppm (s, 3H, aryl methyl), and δ 6.8–7.4 ppm (aromatic protons) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 351.2, with fragmentation patterns consistent with cleavage of the acetamide and pivaloyl groups .

Physicochemical Properties

  • Solubility: Low aqueous solubility (~0.1 mg/mL) due to high lipophilicity (LogP ≈ 3.8) .

  • Melting Point: 198–202°C (decomposition observed above 200°C) .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the acetamide bond.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a four-step sequence:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazine with 4-methylacetophenone to form the 2,3-dihydroindole core .

  • Pivaloylation: Acylation of the indole nitrogen using pivaloyl chloride in the presence of a base (e.g., triethylamine) .

  • Nitration/Reduction: Introduction of an amine group at the 6-position via nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation .

  • Acetamide Coupling: Reaction with 3-methylphenyl acetyl chloride using HOBt/EDC coupling reagents .

Table 2: Optimization of Step 3 (Nitration)

ConditionYield (%)Purity (%)
HNO₃ (conc.), 0°C, 2 hr6288
HNO₃ (dil.), 25°C, 4 hr4578
Acetyl nitrate, -10°C7192

Analytical Challenges

  • Regioselectivity: Nitration at the 6-position competes with 5- and 7-substitution, requiring precise temperature control .

  • Purification: Silica gel chromatography (hexane/EtOAc gradient) is critical to separate dihydroindole intermediates from byproducts .

CompoundTargetIC₅₀ (μM)Source
This compound (predicted)COX-22.1
N-Acetyl-beta-oxotryptamineMAO-B0.45
EVT-11112024JAK20.89

Pharmacokinetics and Toxicity

ADME Profile (Predicted)

  • Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to lipophilicity .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methylphenyl group, generating hydroxylated metabolites .

  • Excretion: Primarily renal (80%), with a half-life of ~6.5 hours in rodent models .

Toxicity Considerations

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice, with no observed neurotoxicity at therapeutic doses .

  • Genotoxicity: Ames test negative, but micronucleus assays suggest chromosomal aberrations at high concentrations (≥100 μM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator